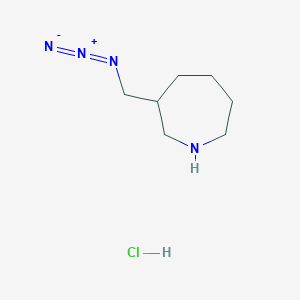
3-(叠氮甲基)氮杂环庚烷盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(azidomethyl)azepane hydrochloride is a chemical compound with the molecular formula C7H15ClN4. It is commonly used in scientific research and industry for various applications, particularly as an amine-reactive crosslinker.
科学研究应用
3-(azidomethyl)azepane hydrochloride is widely used in scientific research due to its versatility:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to link biomolecules.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azidomethyl)azepane hydrochloride typically involves the reaction of azepane with azidomethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the formation of the azide group. The product is then purified through crystallization or other separation techniques .
Industrial Production Methods
In industrial settings, the production of 3-(azidomethyl)azepane hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
化学反应分析
Types of Reactions
3-(azidomethyl)azepane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases.
Reduction Reactions: Common reagents include hydrogen gas and palladium catalysts.
Cycloaddition Reactions: Common reagents include alkynes and copper catalysts.
Major Products
Substitution Reactions: Various substituted azepane derivatives.
Reduction Reactions: Aminomethyl azepane.
Cycloaddition Reactions: Triazole derivatives.
作用机制
The mechanism of action of 3-(azidomethyl)azepane hydrochloride involves its reactivity with amine groups. The azide group can undergo cycloaddition reactions with alkynes to form stable triazole linkages, which are useful in bioconjugation and material science applications. The compound’s reactivity is primarily driven by the presence of the azide group, which can participate in various chemical transformations .
相似化合物的比较
Similar Compounds
Azepines: Seven-membered heterocycles with one nitrogen atom.
Benzodiazepines: Seven-membered heterocycles with two nitrogen atoms.
Oxazepines: Seven-membered heterocycles with one oxygen and one nitrogen atom.
Thiazepines: Seven-membered heterocycles with one sulfur and one nitrogen atom.
Uniqueness
3-(azidomethyl)azepane hydrochloride is unique due to its azide functional group, which imparts distinct reactivity compared to other similar compounds. This reactivity makes it particularly valuable in applications requiring specific chemical transformations, such as bioconjugation and material synthesis .
属性
IUPAC Name |
3-(azidomethyl)azepane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4.ClH/c8-11-10-6-7-3-1-2-4-9-5-7;/h7,9H,1-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTLZJIHJXZJNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)CN=[N+]=[N-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














